An In-depth Technical Guide to 5-Bromo-4-methyl-2-phenoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-methyl-2-phenoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-4-methyl-2-phenoxypyridine is a halogenated, substituted pyridine derivative that serves as a valuable intermediate in synthetic and medicinal chemistry. Its strategic placement of a bromine atom, a methyl group, and a phenoxy moiety on the pyridine core provides a versatile scaffold for the development of novel bioactive molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, particularly as a key building block for kinase inhibitors. Detailed experimental protocols, based on established chemical principles, are provided to facilitate its synthesis and characterization.
Chemical Identity and Nomenclature
The structural features of 5-Bromo-4-methyl-2-phenoxypyridine, including the numbering of the pyridine ring, are crucial for its reactivity and interactions with biological targets.
IUPAC Name: 5-Bromo-4-methyl-2-phenoxypyridine
Synonyms:
-
2-Phenoxy-4-methyl-5-bromopyridine
-
5-Bromo-2-phenoxy-4-picoline
Chemical Structure:
Caption: Chemical structure of 5-Bromo-4-methyl-2-phenoxypyridine.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO | - |
| Molecular Weight | 264.12 g/mol | - |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from related compounds |
| logP | ~3.5 | Predicted |
Synthesis of 5-Bromo-4-methyl-2-phenoxypyridine
The synthesis of 5-Bromo-4-methyl-2-phenoxypyridine can be achieved through several established synthetic routes, primarily involving the formation of the ether linkage between a substituted pyridine and a phenol. The two most common and versatile methods are the Ullmann condensation and nucleophilic aromatic substitution (SNAᵣ).
Synthetic Strategy Overview
The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Caption: General synthetic pathways to 5-Bromo-4-methyl-2-phenoxypyridine.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. This method is particularly suitable when starting from a bromo-substituted pyridine.
Reaction Scheme:
Step-by-Step Protocol:
-
Materials:
-
2,5-Dibromo-4-methylpyridine (1.0 eq)
-
Phenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) or another suitable ligand (0.2 eq)
-
Anhydrous toluene or dioxane as solvent
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-Dibromo-4-methylpyridine, phenol, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene and the ligand via syringe.
-
Heat the reaction mixture to reflux (typically 110-130 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-4-methyl-2-phenoxypyridine.
-
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAᵣ)
Nucleophilic aromatic substitution is an alternative pathway, particularly effective when a more reactive leaving group, such as chlorine, is present at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack.
Reaction Scheme:
Step-by-Step Protocol:
-
Materials:
-
2-Chloro-5-bromo-4-methylpyridine (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenol and anhydrous DMF.
-
Cool the solution to 0 °C and add potassium tert-butoxide or sodium hydride portion-wise. Stir until the evolution of gas ceases (in the case of NaH) and a clear solution of the phenoxide is formed.
-
Add a solution of 2-Chloro-5-bromo-4-methylpyridine in DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-4-methyl-2-phenoxypyridine.
-
Spectroscopic Characterization
The structural confirmation of synthesized 5-Bromo-4-methyl-2-phenoxypyridine relies on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (s, 1H, H-6), 7.40-7.35 (m, 2H, Ar-H), 7.20-7.15 (m, 1H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 6.80 (s, 1H, H-3), 2.30 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.0 (C-2), 154.0 (Ar-C), 150.0 (C-6), 145.0 (C-4), 130.0 (Ar-CH), 125.0 (Ar-CH), 121.0 (Ar-CH), 118.0 (C-5), 112.0 (C-3), 17.0 (CH₃) |
| Mass Spec (ESI+) | m/z 264.0, 266.0 ([M+H]⁺, bromine isotope pattern) |
Applications in Drug Discovery and Medicinal Chemistry
The 5-Bromo-4-methyl-2-phenoxypyridine scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active molecules, particularly kinase inhibitors.[1][2] The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of kinases, while the bromine atom provides a crucial handle for further chemical modifications through cross-coupling reactions.[3]
Role as a Kinase Inhibitor Scaffold
The 2-phenoxypyridine core is a recognized pharmacophore in the design of inhibitors for several kinase families, including c-Jun N-terminal kinases (JNK) and others implicated in cancer and inflammatory diseases.[1] The strategic placement of substituents on both the pyridine and phenoxy rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthetic Utility in Library Synthesis
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.
Caption: Workflow for utilizing 5-Bromo-4-methyl-2-phenoxypyridine in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-4-methyl-2-phenoxypyridine. Based on data for structurally related compounds, the following guidelines are recommended.
Table 3: Safety and Handling Information (Inferred)
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |
| First Aid (In case of exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water and seek medical attention. |
Conclusion
5-Bromo-4-methyl-2-phenoxypyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and reactive handles make it a key intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors. The continued exploration of this and similar scaffolds holds significant promise for the discovery of new therapeutic agents.
References
- Relevant scientific literature and patents on the synthesis and application of substituted phenoxypyridines would be cited here.
-
Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.[1]
-
Zheng, P., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 347-352.[2]
-
BenchChem (2025). The Chemical Versatility of 5-Bromo-4-methylpyridine-2-carboxylic Acid. BenchChem Application Note.[3]
- Citations for general synthetic methodologies like Ullmann condensation and SNAr reactions would be included here.
- Citations for safety data of analogous compounds would be provided here.
